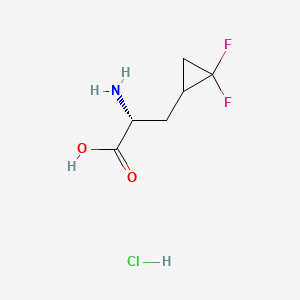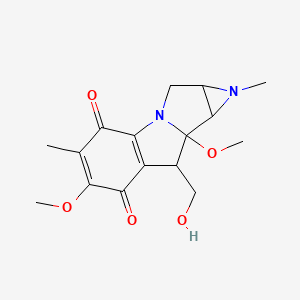![molecular formula C12H26O4Si B12287383 Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)
Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-4-[[(1,1-Dimetiletil)dimetilsilil]oxi]-3-hidroxi-butanoato de etilo es un complejo compuesto orgánico que ha despertado un interés significativo en varios campos científicos. Este compuesto se caracteriza por sus características estructurales únicas, incluyendo un grupo éter de sililo y una porción de éster de ácido hidroxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3R)-4-[[(1,1-Dimetiletil)dimetilsilil]oxi]-3-hidroxi-butanoato de etilo típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye la protección del grupo hidroxilo usando cloruro de terc-butildimetilsililo (TBDMS-Cl) en presencia de una base como el imidazol. Esto es seguido por la esterificación del ácido hidroxilado protegido con sililo resultante con etanol bajo condiciones ácidas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala, con optimizaciones para rendimiento y pureza. Técnicas como la síntesis de flujo continuo y el uso de reactores automatizados pueden mejorar la eficiencia y la escalabilidad. Además, se emplean métodos de purificación como la recristalización y la cromatografía para garantizar la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(3R)-4-[[(1,1-Dimetiletil)dimetilsilil]oxi]-3-hidroxi-butanoato de etilo experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede ser oxidado a un grupo carbonilo usando agentes oxidantes como PCC (Clorocromato de piridinio).
Reducción: El grupo éster puede ser reducido a un alcohol usando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: El grupo éter de sililo puede ser sustituido con otros grupos protectores o grupos funcionales usando reactivos como el fluoruro de tetrabutilamonio (TBAF).
Reactivos y condiciones comunes
Oxidación: PCC en diclorometano (DCM) a temperatura ambiente.
Reducción: LiAlH4 en éter seco a bajas temperaturas.
Sustitución: TBAF en tetrahidrofurano (THF) a temperatura ambiente.
Productos principales
Oxidación: Formación de la cetona o aldehído correspondiente.
Reducción: Formación del alcohol correspondiente.
Sustitución: Formación del ácido hidroxilado desprotegido u otros derivados sustituidos.
Aplicaciones Científicas De Investigación
(3R)-4-[[(1,1-Dimetiletil)dimetilsilil]oxi]-3-hidroxi-butanoato de etilo tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por su posible papel en las vías bioquímicas y como una sonda para estudiar los mecanismos enzimáticos.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (3R)-4-[[(1,1-Dimetiletil)dimetilsilil]oxi]-3-hidroxi-butanoato de etilo involucra su interacción con varios objetivos moleculares. El grupo éter de sililo puede ser escindido bajo condiciones específicas, liberando el ácido hidroxilado activo, que luego puede participar en reacciones bioquímicas. La porción de éster también puede sufrir hidrólisis, liberando el ácido y el alcohol correspondientes, que pueden interactuar aún más con los objetivos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Éster diisononílico de ácido 1,2-ciclohexanodicarboxílico: Utilizado como plastificante en diversas aplicaciones.
Cafeína: Un alcaloide con estructura de purina, conocido por sus propiedades estimulantes.
Unicidad
(3R)-4-[[(1,1-Dimetiletil)dimetilsilil]oxi]-3-hidroxi-butanoato de etilo es único debido a su combinación de un éter de sililo y un éster de ácido hidroxilado, lo que le confiere una reactividad distinta y un potencial para diversas aplicaciones. A diferencia de los ésteres o éteres de sililo más simples, este compuesto ofrece una plataforma multifuncional para modificaciones sintéticas y aplicaciones en varios campos científicos.
Propiedades
Fórmula molecular |
C12H26O4Si |
|---|---|
Peso molecular |
262.42 g/mol |
Nombre IUPAC |
ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate |
InChI |
InChI=1S/C12H26O4Si/c1-7-15-11(14)8-10(13)9-16-17(5,6)12(2,3)4/h10,13H,7-9H2,1-6H3 |
Clave InChI |
NUWWQAFGGXZMNF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CO[Si](C)(C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)](/img/structure/B12287303.png)
![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)


![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)


![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)
![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)



